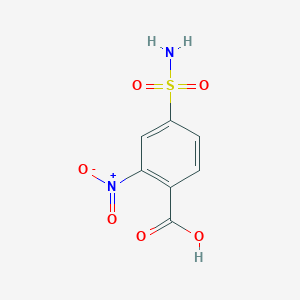

2-Nitro-4-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6N2O6S . It has a molecular weight of 246.2 . This compound is also known as 4-carboxybenzenesulfonamide .

Molecular Structure Analysis

The InChI code for 2-Nitro-4-sulfamoylbenzoic acid is1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) . This code provides a specific representation of the molecule’s structure. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.

Scientific Research Applications

Materials Science and Nanocomposites

Research has explored the intercalation of nitrobenzoic acid derivatives into layered double hydroxide-like materials, demonstrating potential applications in concrete science. For instance, nitrobenzoic acid salts have been incorporated into nanocomposites for controlling the kinetics of cement hydration, suggesting a route towards enhancing building materials' properties (Raki, Beaudoin, & Mitchell, 2004).

Coordination Chemistry and Anticonvulsant Activities

Studies on the coordination chemistry of nitro-substituted benzoic acids have documented the synthesis of metal complexes and their anticonvulsant activities. These findings highlight the potential of nitro-substituted benzoic acids, including compounds structurally related to 2-Nitro-4-sulfamoylbenzoic acid, in developing therapeutic agents (D'angelo et al., 2008).

Environmental Chemistry

Investigations into the environmental transformation products of sulfamethoxazole under denitrifying conditions have revealed the formation of 4-nitroso derivatives. This research is indicative of the broader environmental relevance of nitro-substituted compounds, including potential studies on 2-Nitro-4-sulfamoylbenzoic acid regarding its environmental stability and transformation products (Brienza et al., 2017).

Heterogeneous Catalysis

A study on the oxidation of 2-nitro-4-methylsulphonyltoluene to 2-nitro-4-methylsulphonylbenzoic acid using a catalytic system suggests potential applications in synthetic chemistry and industrial production processes. This research underscores the importance of nitro-substituted benzoic acids in catalytic transformations, relevant to the synthesis and application of 2-Nitro-4-sulfamoylbenzoic acid (Heng et al., 2018).

Luminescent Materials

Research into luminescent lanthanide ion-based coordination polymers with nitrobenzoic acid ligands has been conducted, demonstrating the utility of nitro-substituted benzoic acids in the development of luminescent materials for sensing and optical applications (de Bettencourt-Dias & Viswanathan, 2006).

Safety and Hazards

properties

IUPAC Name |

2-nitro-4-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRCSZFTPTUQGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-sulfamoylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

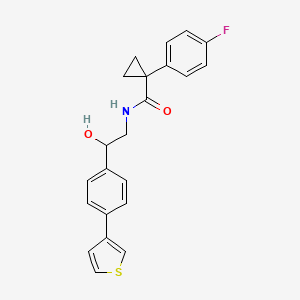

![2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2804478.png)

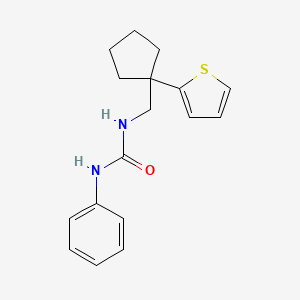

![N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2804479.png)

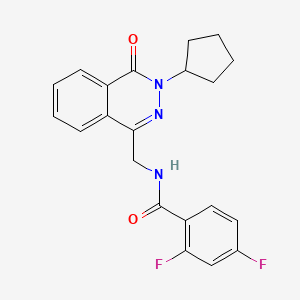

![[(5-Chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2804491.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2804495.png)

![2-Fluoro-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2804496.png)

![N-[2-(Dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2804498.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2804499.png)